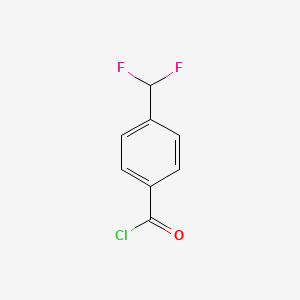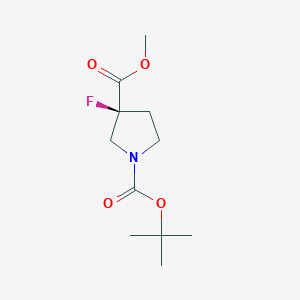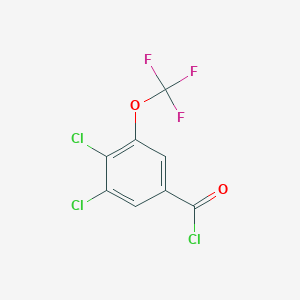
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride
Vue d'ensemble
Description
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the CAS Number: 1706458-00-5 . It has a molecular weight of 293.46 and its IUPAC name is 3,4-dichloro-5-(trifluoromethoxy)benzoyl chloride . It is stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride is 1S/C8H2Cl3F3O2/c9-4-1-3(7(11)15)2-5(6(4)10)16-8(12,13)14/h1-2H . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride is a liquid at room temperature . More detailed physical and chemical properties such as its density, boiling point, and refractive index are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Processes : 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, is synthesized through steps like bromination, carboxylation, and chlorination. This process has economic value due to its simplicity and higher yield (Zhou Xiao-rui, 2006).
Polymer Synthesis : It's used in the synthesis of star-shaped hyperbranched polyesters and in situ end group modification of polymers. This involves polymerizing certain monomers to control the degree of polymerization and functionalizing the resultant polymers (H. Kricheldorf, O. Bolender, Thomas Wollheim, 1999).
Acylation Procedures : The compound is involved in effective acylation procedures, particularly in attaching various acyl chlorides to specific organic structures, enhancing the versatility of these compounds in organic synthesis (Z. Zhang, Zhong Yang, H. Wong, Juliang Zhu, N. Meanwell, J. Kadow, Tao Wang, 2002).
Applications in Material Science
Hyperbranched Polyesters : It is utilized in the synthesis of hyperbranched polyesters with controlled molecular weights and chain-end functionalization. This finds applications in creating materials with specific physical properties (K. Wooley, C. Hawker, R. Lee, J. Fréchet, 1994).
Liquid Crystal Derivatives : Its derivatives are synthesized for exploring liquid crystal properties. These materials can exhibit unique physical properties like phase transitions and mesomorphic behavior, useful in displays and optical devices (Emrah Giziroğlu, A. Nesrullajev, Nilüfer Orhan, 2014).
Organic Chemistry and Drug Synthesis
Nucleoside Analogues : It plays a role in the synthesis of nucleoside analogues. These compounds are important in medicinal chemistry for the development of pharmaceuticals (D. J. Katz, D. S. Wise, L. Townsend, 1982).
Synthesis of Barbituric Acid Derivatives : The compound is used in synthesizing barbituric acid derivatives, which have potential applications in medicine and material science (P. Babin, B. Bennetau, 2001).
Safety and Hazards
The safety information for this compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause severe skin burns and eye damage . Precautionary measures include not breathing in its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3,4-dichloro-5-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3F3O2/c9-4-1-3(7(11)15)2-5(6(4)10)16-8(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCSBRUHKNPZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





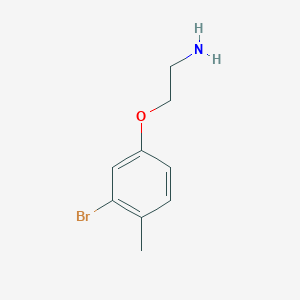
![2-Thiaspiro[3.3]heptan-6-one](/img/structure/B1406220.png)



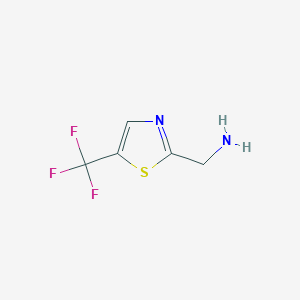
![2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid](/img/structure/B1406231.png)



